molecular formula C25H23CIN4O4 B1179131 Pazinaclone CAS No. 151764-87-3

Pazinaclone

Cat. No.: B1179131
CAS No.: 151764-87-3
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Description

Pazinaclone (developmental code DN-2327) is a synthetic compound belonging to the cyclopyrrolone family, recognized for its potent anxiolytic and sedative properties in research models. Its core structure is an isoindolinone, a pharmacophore known for a wide range of therapeutic activities . This compound functions as a partial agonist at the benzodiazepine binding site of GABA-A receptors , demonstrating a more subtype-selective profile than classical benzodiazepines . This selectivity makes it a valuable tool for investigating specific GABA-A receptor subtypes and their roles in neurology and pharmacology. Research indicates that at lower doses, this compound acts as a relatively selective anxiolytic, with sedative effects manifesting primarily at higher doses . Studies have shown that only the S-enantiomers of this compound and its active metabolite bind with high affinity to the central benzodiazepine receptor, which is a critical consideration for receptor-targeted research . This compound is offered for research applications, including studies focused on anxiety disorders, receptor pharmacology, and the development of novel neuropsychiatric therapeutics. It is supplied as a solid with the molecular formula C 25 H 23 ClN 4 O 4 and a molecular weight of 478.93 g/mol . This product is intended For Research Use Only and is strictly not for diagnostic, therapeutic, or any other human use.

Properties

CAS No.

151764-87-3

Molecular Formula

C25H23CIN4O4

Origin of Product

United States

Molecular Structure and Synthetic Chemistry of Pazinaclone

Pazinaclone (B1678564) as an Isoindolinone Core Structure

The isoindolinone core is a fundamental building block in the structure of this compound. wikipedia.orgnih.govmdpi.combeilstein-journals.org Isoindolinones are characterized by a five-membered lactam ring fused to a benzene (B151609) ring. mdpi.comnih.gov This core can be unsubstituted or substituted at various positions, particularly at the 3-position. mdpi.com this compound features a complex substitution pattern on this core, including a 7-chloro-1,8-naphthyridin-2-yl group attached to the nitrogen atom and a [2-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)-2-oxoethyl] group at the 3-position. wikipedia.orgnih.gov The presence of the isoindolinone core is common among compounds with diverse pharmacological activities. acs.orgbeilstein-journals.orgontosight.ai

Seminal Synthetic Routes to this compound

Several synthetic approaches have been developed to construct the this compound molecule. One described route involves the reaction of 2-amino-7-chloro-1,8-naphthyridine with phthalic anhydride (B1165640) to form a phthalimide (B116566) intermediate. wikipedia.org This is followed by selective reduction of one of the imide carbonyl groups, effectively converting it to an aldehyde. wikipedia.org Condensation with tert-butyl(triphenylphosphoranylidene)acetate then yields a Wittig product. wikipedia.org The carboxylic acid is subsequently treated with diethyl cyanophosphonate to generate an activated acid cyanide, which then reacts with 1,4-dioxa-8-azaspiro[4.5]decane to form the corresponding amide, this compound. wikipedia.org

Another approach for synthesizing isoindolinones, including analogues of this compound, involves a multicomponent reaction enabled by Rh(III) catalysis, starting from benzaldehyde (B42025). acs.orgacs.org While direct preparation of this compound using this method from benzaldehyde initially showed low yields, better yields were achieved when using a pre-prepared amide as the starting material. acs.org

The synthesis of this compound involves a sequence of reactions, each with specific intermediates. In the route starting from 2-amino-7-chloro-1,8-naphthyridine and phthalic anhydride, a key intermediate is the phthalimide formed by the initial reaction. wikipedia.org The subsequent selective reduction of a carbonyl group leads to an intermediate with an aldehyde functionality. wikipedia.org The Wittig reaction then introduces a carbon chain and a double bond. wikipedia.org Activation of the carboxylic acid to an acid cyanide is another crucial step before the final amide bond formation with 1,4-dioxa-8-azaspiro[4.5]decane. wikipedia.org

In the Rh(III)-catalyzed multicomponent synthesis of isoindolinones, a plausible mechanism involves the catalytic amination between an aldehyde and an amine to produce an amide intermediate. acs.org This amide then participates in the catalytic cycle, forming a rhodacycle intermediate via a concerted metalation/deprotonation pathway. acs.org Coordination with an olefin coupling partner and subsequent migratory insertion leads to an uncyclized intermediate, and reoxidation of the rhodium catalyst completes the cycle. acs.org

Various catalytic methodologies are employed in the synthesis of this compound and related isoindolinone structures. Rh(III) catalysis has been shown to be effective in multicomponent reactions for isoindolinone synthesis, allowing for the preparation of this compound from suitable starting materials. acs.orgacs.org Palladium-catalyzed reactions, such as the Buchwald–Hartwig reaction, have also been utilized in the synthesis of this compound analogues, particularly for the arylation step. mdpi.com Copper-catalyzed N-arylation reactions have also been reported in the synthesis of this compound analogues. beilstein-journals.orgsciforum.net

Phase transfer catalysis, often in combination with chiral catalysts, is a significant methodology for the asymmetric synthesis of isoindolinones, which are key intermediates for compounds like this compound. mdpi.combeilstein-journals.orgrsc.orgsciforum.netscilit.comsciforum.netscilit.com Bifunctional ammonium (B1175870) salts derived from diamines have been identified as effective catalytic systems in asymmetric cascade reactions leading to isoindolinones. mdpi.com

Reaction Pathways and Key Intermediates

Asymmetric Synthesis Approaches and Stereochemical Control

The isoindolinone core in this compound contains a stereocenter at the 3-position, making asymmetric synthesis approaches important for obtaining specific enantiomers. acs.orgmdpi.combeilstein-journals.org Controlling the stereochemistry at this position is crucial for the biological activity of many isoindolinone-containing compounds. beilstein-journals.org

Asymmetric synthesis of 3-substituted isoindolinones can be achieved through various strategies, including diastereoselective reactions utilizing chiral auxiliaries and enantioselective syntheses employing chiral catalysts. acs.orgbeilstein-journals.org

Chiral phase transfer catalysis (PTC) is a widely used methodology for the asymmetric synthesis of chiral isoindolinones. nih.govmdpi.comsciforum.netscilit.comsciforum.netscilit.com Bifunctional chiral ammonium salts, often derived from scaffolds like trans-1,2-cyclohexanediamine or cinchona alkaloids, have proven effective as phase transfer catalysts in enantioselective reactions leading to substituted isoindolinones. mdpi.comrsc.org These catalysts facilitate reactions under phase transfer conditions, allowing for the creation of stereocenters with varying degrees of enantioselectivity. mdpi.comrsc.org The enantiopurity of the products can sometimes be further enhanced through techniques like heterochiral crystallization. mdpi.com Asymmetric intramolecular aza-Michael reactions catalyzed by cinchoninium phase-transfer organocatalysts have been successfully applied for the synthesis of optically active isoindolinones. sciforum.netscilit.comsciforum.netscilit.com

Direct Alkylation Strategies for Stereoselective Synthesis

Direct alkylation of isoindolinones has emerged as a strategy for the stereoselective synthesis of 3-substituted derivatives, including chiral this compound and its analogs. researchgate.netacs.orgresearchgate.net This method typically involves the deprotonation of isoindolinones containing a chiral auxiliary group on the nitrogen atom, followed by alkylation of the resulting carbanion with various alkylating agents. acs.orgresearchgate.net

Research has explored the use of different chiral auxiliaries, such as (R)- or (S)-phenylglycinol and (+)- or (−)-trans-2-(α-cumyl)cyclohexanol (TCC). acs.orgresearchgate.net While methods using phenylglycinol-incorporated isoindolinones have shown moderate yields and suboptimal stereoselectivity for certain substrates, TCC is costly and challenging to synthesize. acs.org

More recent advancements have demonstrated the asymmetric synthesis of 3-substituted isoindolinones through the direct alkylation of chiral N-tert-butylsulfinyl-substituted isoindolinones. researchgate.netacs.org This method involves the synthesis of (S)-2-(tert-butylsulfinyl)-isoindolin-1-ones from methyl 2-formylbenzoates, followed by deprotonation and alkylation. acs.org This approach has yielded 3-substituted isoindolinones in excellent yields and high diastereomeric ratios. acs.org The synthetic potential of this method has been demonstrated in the asymmetric synthesis of biologically active compounds, including (S)-Pazinaclone. researchgate.net

A new asymmetric organocatalyzed intramolecular aza-Michael reaction employing both a chiral auxiliary and a catalyst has also been reported for the synthesis of optically active isoindolinones. sciforum.netbeilstein-journals.org This methodology, utilizing a selected cinchoninium salt as a phase-transfer catalyst, has been applied to the asymmetric synthesis of a new this compound analogue. sciforum.netbeilstein-journals.org

Synthesis of this compound Analogs and Derivatives

The synthesis of this compound analogs and derivatives is an active area of research, aiming to explore the impact of structural modifications on chemical and biological properties. drugfuture.comcymitquimica.comiiab.meCurrent time information in Bangalore, IN.

3-Methylated Analogs of this compound

The synthesis of novel 3-methylated analogs of this compound has been reported. Current time information in Bangalore, IN.mdpi.comexlibrisgroup.comnih.gov These analogs bear a methyl group at the 3-position of the isoindolinone core, creating a tetrasubstituted stereocenter. mdpi.comexlibrisgroup.comnih.gov

Isoindolinone Hybrid Structures and Scaffold Modification

Research extends to the synthesis of isoindolinone hybrid structures and modifications of the this compound scaffold. The isoindolinone scaffold is a privileged structure in medicinal chemistry, found in numerous biologically active compounds. researchgate.netresearchgate.net Synthetic methodologies for accessing this core structure are well-developed, including approaches involving C-H activation, cross-coupling, and cascade reactions. researchgate.netresearchgate.net

Hybrid structures incorporating the isoindolinone unit with other heterocyclic systems are being explored. For instance, approaches to synthesizing hybrid 3-spiropiperidine heterocycles incorporating both 3-isochromanone (B1583819) and 3-isoindolinone units through one-pot double cascade reactions have been developed. researchgate.net

Modification of the isoindolinone scaffold in the context of this compound and its analogs involves altering substituents and exploring different reaction pathways to introduce diversity. drugfuture.comthieme-connect.com This includes strategies for introducing alkyl groups at the C-3 position and developing methods for the asymmetric synthesis of substituted isoindolinones. acs.orgresearchgate.net The utility of methods like visible light-induced denitrogenative annulation reactions has been showcased through the synthesis of this compound analogues in high yield. rsc.org

The synthesis of isoindolinone derivatives can involve the direct utilization of phthalimides or phthalimidines as starting materials or the construction of the lactam and aromatic rings through various catalytic methods. researchgate.net Transition metal catalysis, particularly with rhodium, has proven effective for the synthesis of substituted isoindolinones. acs.orgnih.govresearchgate.net

Pharmacological Characterization of Pazinaclone

GABAergic System Modulation by Pazinaclone (B1678564)

This compound exerts its effects primarily through modulation of the gamma-aminobutyric acid (GABA)ergic system, the principal inhibitory neurotransmitter system in the central nervous system. medkoo.comwikipedia.orgbionity.comresearchgate.netsandiego.edu Specifically, it interacts with GABAᴀ receptors, which are ligand-gated ion channels that, upon activation by GABA, facilitate the influx of chloride ions, leading to neuronal hyperpolarization and inhibition. sandiego.eduwikipedia.orgmdpi.com

Partial Agonism at GABAᴀ Benzodiazepine (B76468) Receptors

This compound acts as a partial agonist at the benzodiazepine binding site on GABAᴀ receptors. medkoo.comwikipedia.orgbionity.comresearchgate.netncats.ioiiab.me This is a key characteristic that differentiates it from full agonists like diazepam and alprazolam. iiab.menih.govnih.govuni.lunih.gov Partial agonists have a reduced intrinsic efficacy compared to full agonists, meaning they produce a less pronounced maximal response at the receptor. nih.govresearchgate.net This reduced efficacy is associated with a potentially improved preclinical pharmacological profile, including a larger window between anxiolytic and sedative doses and potentially lower dependence and abuse liabilities compared to full agonists. nih.gov

Subtype Selectivity and Receptor Binding Profiles

This compound demonstrates subtype selectivity at GABAᴀ benzodiazepine receptors. medkoo.comwikipedia.orgbionity.com The diverse pharmacological effects of benzodiazepine receptor ligands are attributed to their differential interactions with various GABAᴀ receptor subtypes, which are composed of different combinations of α, β, and γ subunits. wikipedia.orgresearchgate.net The benzodiazepine binding site is located between the α and γ subunits. wikipedia.org

Research suggests that GABAᴀ receptor subtypes containing α1 subunits are primarily associated with sedative effects, while those containing α2 and/or α3 subunits are implicated in anxiolytic activity. wikipedia.orgnih.govresearchgate.net Receptors containing the α5 subunit are thought to be involved in cognitive functions and memory. While specific detailed data on this compound's affinity and efficacy at individual α1, α2, α3, and α5 subunits were not extensively available in the search results, its classification as a more subtype-selective compound than most benzodiazepines implies differential interactions with these subunits. medkoo.comwikipedia.orgbionity.com The pursuit of compounds with selective modulation of α2 and/or α3 subunits over α1 has been a strategy for developing anxiolytics with reduced sedation. nih.govresearchgate.netnih.gov

In vitro receptor binding assays, including radioligand displacement studies, are fundamental techniques used to characterize the interaction between compounds and their target receptors. oncodesign-services.comeurofinsdiscovery.comnih.govnih.gov These assays involve using a radioactively labeled ligand that binds to the receptor and measuring the ability of an unlabeled test compound to compete for these binding sites. oncodesign-services.comnih.govnih.gov This allows for the determination of parameters such as binding affinity (expressed as Ki or IC50 values) and can help to rank the relative affinities of different ligands for a receptor site. oncodesign-services.comnih.govnih.govmerckmillipore.com While specific data from such studies for this compound across different subtypes were not detailed in the provided results, the general pharmacological characterization of this compound as a partial agonist with subtype selectivity is based on findings derived from these types of in vitro studies. medkoo.comwikipedia.orgbionity.comnih.gov

Affinity and Efficacy at Specific GABAᴀ Subunits (e.g., α1, α2, α3, α5)

Comparative Pharmacology with Benzodiazepine Receptor Ligands

Comparing the pharmacological profile of this compound with traditional benzodiazepine receptor ligands, particularly full agonists, highlights its distinct characteristics. researchgate.netncats.ioiiab.menih.govnih.gov

Differentiation from Full Agonists (e.g., Diazepam, Alprazolam)

This compound is differentiated from full agonists like diazepam and alprazolam by its mechanism of action as a partial agonist at GABAᴀ benzodiazepine receptors. iiab.menih.govnih.govuni.lunih.gov Full agonists enhance the inhibitory effects of GABA at GABAᴀ receptors containing α1, α2, α3, and α5 subunits, leading to a range of effects including anxiolysis, sedation, muscle relaxation, and amnesia. wikipedia.orgnih.govresearchgate.net The reduced intrinsic efficacy of this compound as a partial agonist contributes to differences in its pharmacological effects compared to full agonists. nih.gov Preclinical studies with partial agonists, including this compound, have suggested a potentially improved profile with a wider margin between anxiolytic and sedative effects and lower potential for dependence and abuse compared to full agonists such as diazepam. nih.govwikipedia.org

Comparison with Other Partial Agonists (e.g., Bretazenil, Abecarnil)

This compound shares the characteristic of being a partial agonist at the GABA-A receptor benzodiazepine site with other compounds such as Bretazenil and Abecarnil. wikipedia.orgwikipedia.orginvivochem.comresearchgate.netnih.gov The development of these partial agonists in the late 1980s and early 1990s was driven by the hope of achieving a better pharmacological profile compared to full agonists like diazepam. researchgate.netnih.gov This improved profile was expected to include a wider margin between doses producing anxiolysis and those causing sedation, as well as reduced dependence and abuse liabilities. researchgate.netnih.gov

While this compound has a pharmacological profile similar to benzodiazepines, including sedative and anxiolytic properties, it is noted to have less amnestic effects. medkoo.comwikipedia.orgbionity.comiiab.me At lower doses, this compound acts as a relatively selective anxiolytic, with sedative effects becoming more apparent at higher doses. medkoo.comwikipedia.orgbionity.comiiab.me

Bretazenil, another partial agonist, exhibits a broader binding profile compared to traditional 1,4-benzodiazepines. wikipedia.org It binds to GABA-A receptors containing α1, α2, α3, α4, α5, and α6 subunits, whereas traditional benzodiazepines typically bind only to α1, α2, α3, and α5 subunit-containing receptors. wikipedia.org Despite preclinical data suggesting a potentially reduced adverse effect profile, including less development of tolerance and withdrawal, Bretazenil has been shown to produce marked sedative-hypnotic effects. wikipedia.org

Abecarnil, a partial agonist from the β-carboline family, is described as acting selectively at the benzodiazepine site of the GABA-A receptor. wikipedia.orginvivochem.com Its pharmacological profile is characterized by primarily anxiolytic effects with comparatively fewer sedative or muscle relaxant properties. wikipedia.org Abecarnil was also anticipated to present fewer issues with tolerance and withdrawal compared to nonselective full agonists. wikipedia.org

Despite the promising preclinical profiles of these partial agonists, including this compound, Bretazenil, and Abecarnil, they did not achieve clinical success for various reasons. researchgate.netnih.gov

Here is a comparison of the pharmacological characteristics of this compound, Bretazenil, and Abecarnil:

FeatureThis compoundBretazenilAbecarnil
Chemical FamilyCyclopyrroloneImidazopyrrolobenzodiazepineβ-carboline
GABA-A Receptor ActionPartial agonist at benzodiazepine site. medkoo.comwikipedia.orgbionity.comiiab.mePartial agonist at benzodiazepine site. wikipedia.orgPartial agonist at benzodiazepine site. wikipedia.orginvivochem.com
Subunit Binding ProfileMore subtype-selective than most benzodiazepines. medkoo.comwikipedia.orgbionity.comiiab.meBinds to α1, α2, α3, α4, α5, and α6 subunits. wikipedia.orgActs selectively at the benzodiazepine site. wikipedia.orginvivochem.com
Primary EffectsSedative and anxiolytic, less amnestic. medkoo.comwikipedia.orgbionity.comiiab.meAnxiolytic, produces marked sedative-hypnotic effects. wikipedia.orgPrimarily anxiolytic, fewer sedative/muscle relaxant effects. wikipedia.org
Anxiolytic/Sedative WindowRelatively selective anxiolytic at low doses. medkoo.comwikipedia.orgbionity.comiiab.mePreclinical data suggested improved window over full agonists. wikipedia.orgresearchgate.netnih.govMay have fewer tolerance/withdrawal issues. wikipedia.org

Functional Selectivity Implications

The concept of functional selectivity at the GABA-A receptor has significant implications for the pharmacological profile of compounds like this compound. GABA-A receptors are a diverse group of ligand-gated ion channels composed of different subunits, with various subunit combinations forming receptors with distinct pharmacological properties. wikipedia.org The benzodiazepine binding site is located between the alpha and gamma subunits. wikipedia.org

Research has indicated that different GABA-A receptor subtypes are associated with specific pharmacological effects. researchgate.netnih.gov For instance, GABA-A receptors containing α1 subunits are primarily linked to sedation, while those containing α2 and/or α3 subunits are thought to mediate anxiolytic effects. researchgate.netnih.gov

As a partial agonist, this compound's interaction with these different receptor subtypes contributes to its observed effects. Being described as more subtype-selective than most benzodiazepines suggests that this compound may exhibit differential activity or affinity across various GABA-A receptor compositions. medkoo.comwikipedia.orgbionity.comiiab.me This differential interaction forms the basis of functional selectivity, where a ligand can elicit distinct functional outcomes depending on the specific receptor subtype it modulates.

The pursuit of compounds with subtype-selective efficacy or affinity, particularly targeting α2 and/or α3 subunits while sparing α1, has been a strategy to develop anxiolytics that retain efficacy without the sedative side effects associated with α1 modulation. researchgate.netnih.govresearchgate.net While this compound and other early partial agonists like Bretazenil and Abecarnil showed promise in preclinical studies regarding a separation of anxiolytic and sedative effects compared to full agonists, their clinical translation faced challenges. researchgate.netnih.gov

The study of partial agonists and their subtype selectivity, including this compound, has contributed to the understanding of GABA-A receptor pharmacology and the potential for developing more targeted therapies with improved side effect profiles. Functional selectivity allows for the possibility of designing ligands that can selectively modulate specific physiological or behavioral responses mediated by distinct GABA-A receptor subtypes.

Preclinical Pharmacodynamics and Neurobiological Effects

In Vivo Investigations of Pazinaclone's Pharmacological Actions

In vivo studies are essential for assessing the pharmacodynamic effects of newly designed GABAergic agents in the early phases of drug development. chdr.nl this compound's pharmacological activity has been confirmed by its inhibition with the benzodiazepine (B76468) receptor antagonist Ro15-1788. scispace.com

Modulation of Central Nervous System Activities in Animal Models

This compound (B1678564) has demonstrated the ability to modulate central nervous system (CNS) activities in animal models. psu.edu Non-selective benzodiazepine binding-site full agonists, such as diazepam, enhance the inhibitory effects of GABA at GABAᴀ receptors containing α1, α2, α3, or α5 subunits, leading to generalized CNS depression. chdr.nlnih.govscielo.br this compound, as a partial agonist, exhibits a preclinical pharmacological profile that, in some aspects, is superior to non-selective full agonists like diazepam, particularly regarding the margin between doses producing anxiolysis and sedation. chdr.nl However, for some partial agonists including this compound, differentiating sedative effects from anxiolytic effects has been challenging in certain preclinical studies. chdr.nl

Discriminative Stimulus Effects and GABAᴀ Receptor Interaction in Preclinical Paradigms

Drug discrimination assays are valuable tools for examining the abuse-related effects of compounds and their modulation by GABAergic ligands. psu.edu this compound acts as a partial agonist at GABAᴀ benzodiazepine receptors. wikipedia.orgresearchgate.net The S-enantiomers of this compound and its active metabolite bind to the benzodiazepine receptor. scispace.comnih.gov While the provided search results discuss the discriminative stimulus effects of other GABAergic ligands and their interaction with GABAᴀ receptors in the context of cocaine abuse-related effects in rats, specific detailed findings on this compound's discriminative stimulus effects in preclinical paradigms were not extensively detailed in the snippets. psu.edu However, the action of this compound as a partial agonist at GABAᴀ receptors is well-established. wikipedia.orgresearchgate.net

Behavioral Phenotyping in Non-Human Studies

Animal models are invaluable for neurobiological and neuropharmacological research, serving as simulations for investigating underlying mechanisms and as screening tools for new treatment drugs. jddtonline.info Various behavioral models of anxiety and other CNS effects are employed in preclinical research. universiteitleiden.nljddtonline.infofrontiersin.org

Assessment of Sedative and Anxiolytic-like Behavioral Effects

This compound possesses both sedative and anxiolytic properties in animal models. wikipedia.org It is described as a relatively selective anxiolytic at low doses, with sedative effects becoming apparent at higher doses. wikipedia.orgresearchgate.net In animal models, the anxiolytic effects of this compound were antagonized by flumazenil, a benzodiazepine receptor antagonist. scispace.com Preclinical profiles of partial agonists like this compound have shown a better margin between anxiolytic and sedative doses compared to full agonists like diazepam. nih.gov However, some studies noted difficulty in differentiating the sedative and anxiolytic effects of this compound. chdr.nl Studies comparing this compound to diazepam suggested that this compound acts as an agonist with respect to anti-conflict and anti-convulsant effects, but as an antagonist to the muscle-relaxant and sedative effects of diazepam. scispace.com

Effects on Learning and Memory Processes in Animal Models

Studies have investigated the effects of this compound on learning and memory in animal models. Research in rats indicated that this compound (referred to as DN-2327) did not impair acquisition or working memory. scispace.com While benzodiazepines can be associated with memory impairment, this compound is noted to have less amnestic effects compared to traditional benzodiazepines. wikipedia.orgresearchgate.net Animal models are used to quantify the effects of GABAergic drugs on memory. universiteitleiden.nl

Neurobiological Mechanisms Beyond Receptor Binding

While this compound is known to exert its primary effects through interaction with GABAᴀ receptors as a partial agonist, research into neurobiological mechanisms can extend beyond direct receptor binding. wikipedia.orgresearchgate.net The complex nature of GABAᴀ receptors, comprising different subunits (α1-6, β1-3, γ1-3, ρ1-3, δ, ε, π, and θ), allows for diverse pharmacological profiles and potential mechanisms. Although the provided search results primarily emphasize this compound's action at the benzodiazepine binding site of the GABAᴀ receptor, the broader context of GABAergic mechanisms involves the enhancement of GABA's inhibitory activity, leading to reduced neuronal excitability. benzoinfo.com This reduction in excitability can impact various brain functions. benzoinfo.com Furthermore, research into other GABAergic compounds suggests that mechanisms beyond simple receptor expression changes can contribute to the effects observed, such as tolerance and withdrawal, involving more complicated mechanisms beyond the GABAergic system itself. frontiersin.org However, specific details regarding neurobiological mechanisms of this compound beyond its direct GABAᴀ receptor binding were not extensively covered in the provided search snippets.

Intracellular Signaling Pathways

Research into the preclinical pharmacodynamics of this compound has centered on its direct modulation of the GABAᴀ receptor. Based on the available search results, detailed information specifically describing the impact of this compound on intracellular signaling pathways downstream of GABAᴀ receptor activation is limited. While ligand-gated ion channels, including GABAᴀ receptors, are known to influence intracellular environments through ion flux, and receptor subunits contain sites for potential intracellular modifications like phosphorylation that can affect receptor function, the precise intracellular signaling cascades modulated by this compound itself were not extensively detailed in the provided sources.

Molecular Interactions with GABAᴀ Receptor Subunits

This compound exerts its neurobiological effects by acting as a partial agonist at the benzodiazepine binding site on the GABAᴀ receptor. uni.lunih.gov This interaction enhances the inhibitory neurotransmission mediated by GABA. nih.gov Unlike many conventional benzodiazepines, this compound has been reported to exhibit a more subtype-selective profile. uni.lu

The GABAᴀ receptor is a pentameric ligand-gated ion channel composed of various subunits, with different combinations forming receptor subtypes that exhibit distinct pharmacological properties and regional distribution in the brain. The benzodiazepine binding site is typically located at the interface of an alpha (α) and a gamma (γ) subunit. Different alpha subunits (e.g., α1, α2, α3, α5) are associated with mediating specific effects. For instance, the anxiolytic effects of GABAergic compounds are thought to be mediated, at least in part, by α2 and α3 subunit-containing receptors, while sedative effects are often linked to the α1 subunit. uni.lu

Methodological Considerations in Pazinaclone Research

Experimental Design in Neuropharmacological Studies

Neuropharmacological studies investigating pazinaclone's effects have utilized controlled experimental designs. For instance, a double-blind, placebo-controlled, outpatient design was employed to compare the acute behavioral and subjective effects of This compound (B1678564) and alprazolam in normal adult male volunteers. nih.govresearchgate.net In this type of study, participants received different doses of this compound, a comparator drug (alprazolam), or a placebo under double-blind conditions, meaning neither the participants nor the researchers knew which treatment was being administered. nih.govresearchgate.net Assessments included measures related to sedation and subjective ratings of drug effect. nih.gov

Another example of experimental design in neuropharmacology involves studies in healthy volunteers to assess the pharmacodynamic effects of GABAergic agents. These studies often use placebo-controlled, randomized, double-blind, cross-over designs to compare different compounds or doses with a washout period between administrations. chdr.nl Such designs help to minimize bias and account for individual variability in drug response.

In Vitro Methodologies for Receptor Characterization

In vitro methodologies are crucial for characterizing the interaction of this compound with its target receptors, primarily the GABAA receptor. This compound is known to have high affinity for benzodiazepine (B76468) receptors, which are part of the GABAA receptor complex. bionity.comnih.gov

Ligand binding assays are a common in vitro technique used to determine the affinity of a compound for a receptor binding site. These assays typically involve using a radiolabeled ligand that binds to the receptor and measuring the displacement of this ligand by the test compound (e.g., this compound) at various concentrations. nih.gov This allows for the determination of the compound's binding affinity (Ki value) for the receptor.

Functional assays are also employed in vitro to characterize the efficacy of compounds at the GABAA receptor. Since this compound acts as a partial agonist, functional assays can measure its ability to enhance the effects of GABA on chloride currents through the receptor channel. bionity.comnih.gov Techniques such as patch clamp recordings on cells expressing recombinant human GABAA receptors or native GABAA receptors in cultured neurons can be used to assess the potentiation of GABA-mediated currents by this compound. nih.gov These methods allow for the determination of the compound's potency (EC50 value) and intrinsic efficacy at different GABAA receptor subtypes. nih.govnih.gov

Studies have shown that this compound acts as a partial agonist at GABAA benzodiazepine receptors and is more subtype-selective than many benzodiazepines. bionity.com Research using recombinant GABAA receptors containing different alpha subunits (e.g., α1, α2, α3, α5) can help delineate the subtype selectivity of this compound. nih.govnih.gov The α1 subtype is often associated with sedative effects, while α2 and α3 subtypes are linked to anxiolytic effects. chdr.nlnih.govresearchgate.netresearchgate.net

Preclinical Animal Model Selection and Application

Preclinical animal models are widely used in neuropharmacological research to evaluate the potential in vivo effects of drug candidates like this compound before human trials. frontiersin.orgmdpi.comijrpc.com These models aim to mimic aspects of human conditions, such as anxiety or sedation, and assess the behavioral and physiological responses to drug administration. frontiersin.orgslideshare.net

Given this compound's anxiolytic and sedative properties, preclinical studies would likely utilize animal models designed to evaluate these effects. Common behavioral tests used to assess anxiolytic activity in rodents include the elevated plus maze, the light-dark box test, and the social interaction test. slideshare.netnih.gov These tests measure anxiety-like behaviors such as time spent in open or brightly lit areas, or social interaction levels. slideshare.netnih.gov

To evaluate sedative effects and motor coordination, tests such as the open field test, hole board test, chimney test, grip strength, and rota rod method can be employed. slideshare.net The open field test measures locomotor activity and exploration, while the rota rod assesses motor coordination and balance. slideshare.netnih.gov

Future Directions and Research Gaps in Pazinaclone Chemistry and Pharmacology

Exploration of Novel Pazinaclone (B1678564) Analogs with Enhanced Selectivity

Research into novel this compound analogs continues to be a significant area of focus, driven by the potential to develop compounds with enhanced selectivity for specific GABAᴀ receptor subtypes. mdpi.comnih.govontosight.ai this compound itself is considered more subtype-selective than many traditional benzodiazepines. wikipedia.orgiiab.me The incorporation of structural modifications, such as a methyl group at the 3-position of the isoindolinone ring, has been explored as a strategy to influence binding activity and affinity to receptors. mdpi.comresearchgate.net Studies have reported the synthesis of novel 3-methylated analogs of this compound, highlighting the ongoing effort to create derivatives with potentially improved pharmacological profiles. mdpi.comnih.govresearchgate.net The rational design of new and more effective bioactive compounds often involves such structural variations. researchgate.net The exploration of these analogs aims to fine-tune their interaction with GABAᴀ receptor subtypes, potentially leading to compounds with a more targeted therapeutic action and reduced off-target effects.

Advanced Synthetic Methodologies for this compound and Related Compounds

The synthesis of this compound and its related isoindolinone structures presents ongoing challenges and opportunities for the development of advanced methodologies. While established synthetic routes exist, including a method described in U.S. Patent 4,778,801 involving the reaction of 2-amino-7-chloro-1,8-naphthyridine with phthalic anhydride (B1165640), research continues to explore more efficient and stereoselective approaches. iiab.me Chemicalbook lists six synthetic routes for this compound. chemicalbook.com

Recent work has focused on developing scalable and enantioselective syntheses of novel 3-methylated this compound analogs. mdpi.comnih.govresearchgate.netresearchgate.netdntb.gov.ua Techniques such as K₂CO₃ promoted cascade reactions and organocatalytic asymmetric synthesis have been applied to construct the complex isoindolinone core with desired stereochemistry. mdpi.comresearchgate.netresearchgate.netdntb.gov.ua For instance, the synthesis of 3-methyl-pazinaclone has been achieved through multi-step processes involving palladium-catalyzed Buchwald-Hartwig reactions. mdpi.com The development of efficient one-pot reactions and asymmetric methodologies, particularly for creating tetrasubstituted stereocenters, remains a key area of research in the synthesis of isoindolinones and their analogs. mdpi.comresearchgate.netresearchgate.netbeilstein-journals.org Visible light-induced reactions also represent a sustainable approach being explored for the synthesis of isoindolinones, including this compound analogues. rsc.org

Elucidation of Specific GABAᴀ Receptor Subtype Contributions to this compound's Actions

A critical area for future research involves a more detailed elucidation of how this compound interacts with specific GABAᴀ receptor subtypes and how these interactions contribute to its observed pharmacological effects. GABAᴀ receptors are diverse, composed of various subunit combinations (e.g., α1-6, β1-3, γ1-3), and different subtypes are associated with distinct physiological functions. nih.govwikipedia.orgdovepress.comnih.gov this compound is known to act as a partial agonist at the benzodiazepine (B76468) binding site of GABAᴀ receptors. wikipedia.orgiiab.meresearchgate.netscispace.com

While this compound is considered more subtype-selective than many benzodiazepines, the precise contribution of each subtype (such as α1, α2, α3, and α5) to its anxiolytic, sedative, and other potential effects requires further investigation. wikipedia.orgiiab.mewikipedia.orgdovepress.comresearchgate.netresearchgate.net Research on related compounds like pagoclone (B163018) has shown differential efficacy at different alpha-containing subtypes (partial agonist at α1, α2, α5 and full agonist at α3). wikipedia.org Understanding these specific interactions is crucial for predicting the full spectrum of this compound's effects and for the rational design of future analogs with improved therapeutic profiles and potentially reduced side effects like sedation or the development of tolerance and dependence, which have been linked to specific subtypes like α1. dovepress.comresearchgate.netplos.org

Development of Predictive Models for Pharmacological Profiles

The development and application of predictive models are increasingly important for understanding and forecasting the pharmacological profiles of compounds like this compound. Computational tools and quantitative structure-activity relationship (QSAR) studies can help correlate structural features of this compound and its analogs with their biological activities and interactions with GABAᴀ receptor subtypes. researchgate.net

Techniques such as Molecular Dynamics simulations and Quantum-Chemical calculations can provide insights into the molecular interactions between ligands and receptors. researchgate.net Resources like DrugBank and MOL-Instincts offer databases containing chemical, pharmacological, and structural information that can be utilized in model development. epa.gov Predictive models for properties such as partition coefficients are also available. epa.gov Further development and refinement of these models, potentially incorporating data from in vitro studies on subtype selectivity, could significantly aid in predicting the in vivo pharmacological behavior of novel this compound analogs and guiding the synthesis of compounds with desired properties. Preclinical studies and pharmacodynamic models are also used to predict the functional selectivity of novel GABAergic compounds. chdr.nl

Opportunities for Novel Applications of this compound (excluding clinical trials)

Beyond its primary investigation as an anxiolytic, this compound and its structural scaffold may hold opportunities for novel applications in research settings. The isoindolinone ring system, present in this compound, is a valuable pharmacophore found in compounds with a wide range of biological activities, including antiviral and inhibitory effects on certain enzymes. researchgate.netresearchgate.net

While excluding clinical trial discussions, the unique interaction of this compound as a partial agonist with GABAᴀ receptors makes it a valuable tool for probing the complexities of GABAergic neurotransmission and the specific roles of different receptor subtypes in various physiological processes. wikipedia.orgiiab.mescispace.com Research utilizing this compound could contribute to a better understanding of the underlying mechanisms of anxiety and other neurological conditions. Studies in animal models, for instance, have used this compound to investigate effects on learning and memory. wikipedia.org Its distinctive pharmacodynamic characteristics could also be explored in studies involving healthy volunteers to further delineate the effects of subtype-selective GABAergic modulation. chdr.nl The ongoing synthesis of novel analogs with enhanced selectivity could provide researchers with more refined tools to investigate the specific contributions of individual GABAᴀ receptor subtypes in various biological contexts.

Q & A

Q. What are the key pharmacological mechanisms of Pazinaclone, and how do they inform experimental design in neuropharmacology?

this compound acts as a non-benzodiazepine GABAA receptor partial agonist, primarily targeting synaptic and extrasynaptic GABAA receptors to induce anxiolytic effects without significant sedation . Methodologically, researchers should prioritize in vitro receptor-binding assays (e.g., radioligand displacement studies) and in vivo behavioral models (e.g., elevated plus maze for anxiety) to validate its selectivity and efficacy. Dose-response curves should be constructed to differentiate partial agonism from full agonism, with controls for benzodiazepine-site interactions .

Q. What structural features of this compound are critical for its bioactivity, and how can these guide analog synthesis?

this compound’s core structure includes a naphthyridine ring and a carboxylic acid group, which facilitate interactions with GABAA receptor subunits (e.g., hydrogen bonding with Gly-143 and Cys-145 in docking studies) . Researchers should employ computational tools (e.g., molecular dynamics simulations) to identify substituents on the naphthyridine group that enhance binding affinity. Synthetic routes should prioritize modular approaches, such as Rh(II)-catalyzed multicomponent reactions, to enable rapid structural diversification .

Advanced Research Questions

Q. How can enantioselective synthesis of this compound analogs address limitations in bioavailability and metabolic stability?

Scalable enantioselective methods, such as asymmetric catalysis using chiral ligands, are critical for producing 3-methylated analogs with improved pharmacokinetic profiles . Researchers should compare metabolic stability via liver microsome assays and assess blood-brain barrier penetration using in silico predictors (e.g., PAMPA-BBB). Structural modifications should balance lipophilicity (for CNS uptake) and polarity (to reduce hepatic clearance) .

Q. What contradictions exist between this compound’s predicted antiviral activity (e.g., SARS-CoV-2 Mpro inhibition) and its established neuropharmacological effects?

Virtual screening studies suggest this compound binds SARS-CoV-2 Mpro with a predicted IC50 of 0.48 µM via interactions with His-41 and Glu-166 . However, its primary action on GABAA receptors may confound antiviral assays. Researchers must design controlled experiments to isolate antiviral effects, such as using GABAA receptor knockout cell lines or competitive binding assays with selective inhibitors .

Q. How should researchers reconcile conflicting data on this compound’s efficacy across different experimental models?

Discrepancies often arise from model-specific variables (e.g., species differences in GABAA subunit composition). A robust approach includes:

  • Comparative pharmacology : Test this compound in parallel across rodent and humanized receptor models.
  • Data triangulation : Combine electrophysiology (patch-clamp), behavioral assays, and transcriptomic profiling to identify conserved pathways .
  • Statistical rigor : Apply meta-analysis frameworks to quantify effect sizes and heterogeneity .

Q. What methodological advancements are needed to establish structure-activity relationships (SAR) for this compound derivatives?

SAR studies require systematic variation of substituents on the naphthyridine and carboxylic acid moieties. High-throughput screening (HTS) coupled with machine learning (e.g., QSAR models) can predict bioactivity cliffs. Researchers should validate predictions using crystallography (e.g., co-crystal structures with GABAA or Mpro) .

Experimental Design and Data Analysis

Q. How should researchers design experiments to assess this compound’s dual therapeutic potential (e.g., anxiolytic and antiviral)?

  • Phase 1 : Conduct in vitro binding assays against both GABAA and Mpro targets to quantify selectivity.
  • Phase 2 : Use animal models of comorbid anxiety and viral infection (e.g., murine coronavirus) to evaluate dose-dependent effects.
  • Controls : Include reference compounds (e.g., diazepam for GABAA, ritonavir for Mpro) and sham-treated cohorts .

Q. What analytical techniques are most reliable for characterizing this compound’s purity and stability in experimental settings?

  • Chromatography : HPLC with UV detection (λ = 254 nm) to assess purity.
  • Spectroscopy : 1H/13C NMR to confirm structural integrity, especially for enantiomerically pure analogs .
  • Stability testing : Accelerated degradation studies under varied pH and temperature conditions, monitored via LC-MS .

Q. How can researchers address contradictions in this compound’s reported binding modes across different protein targets?

Resolve ambiguities using:

  • Mutagenesis : Systematically mutate key residues (e.g., His-41 in Mpro, Gly-143 in GABAA) to validate binding interactions.
  • Free-energy calculations : Apply MM/PBSA or MM/GBSA to compare binding affinities across targets .

Q. What strategies optimize the integration of computational and experimental data in this compound research?

  • Docking validation : Cross-verify virtual screening results with experimental IC50 values from enzyme inhibition assays.
  • Iterative design : Use computational predictions to prioritize synthetic targets, then refine models with empirical data .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.